

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate CAS number

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Compound of Interest

Compound Name: *tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate*

Cat. No.: B153518

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A comprehensive examination of **tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate**, a pivotal intermediate in nucleoside chemistry, is presented for researchers, scientists, and professionals in drug development. This guide details its chemical properties, synthesis, and applications, with a focus on its role in the synthesis of modified nucleosides.

Physicochemical and Structural Data

tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate, also known as 6-[bis(Boc)amino]purine or di-Boc-adenine, is a protected derivative of adenine.[1] The two tert-butoxycarbonyl (Boc) groups on the exocyclic amine enhance its solubility in organic solvents, a critical feature for its application in synthetic organic chemistry.[2]

Identifier	Value
CAS Number	309947-86-2[3]
Molecular Formula	C ₁₅ H ₂₁ N ₅ O ₄ [1][3]
Molecular Weight	335.36 g/mol [3]
Boiling Point	500.5 ± 53.0 °C[3]
Alternate Names	6-[bis(Boc)amino]purine, di-Boc-adenine

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of di-Boc-adenine and its subsequent deprotection to yield the free amine.

Synthesis of tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate

This protocol describes the protection of the exocyclic amine of adenine using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

- Adenine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Dry Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Procedure:

- To a stirred suspension of adenine (1.0 equivalent) in dry THF, add DMAP (0.1 equivalents).
- Add di-tert-butyl dicarbonate ((Boc)₂O) (2.5 equivalents) to the mixture.

- Stir the reaction mixture at room temperature overnight. The suspension should gradually become a clear solution.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO_3 solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate**.

Deprotection of the Boc Groups

This protocol outlines the removal of the Boc protecting groups to regenerate the free amine of adenine or its derivatives, a necessary step in the final stages of synthesizing a target molecule.

Materials:

- **tert-Butyl N-tert-butoxycarbonyl-N-(7H-purin-6-yl)carbamate** derivative
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution

Procedure:

- Dissolve the Boc-protected purine derivative (1.0 equivalent) in dichloromethane (DCM).
 - Add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM) dropwise to the solution at 0 °C.
- [4]

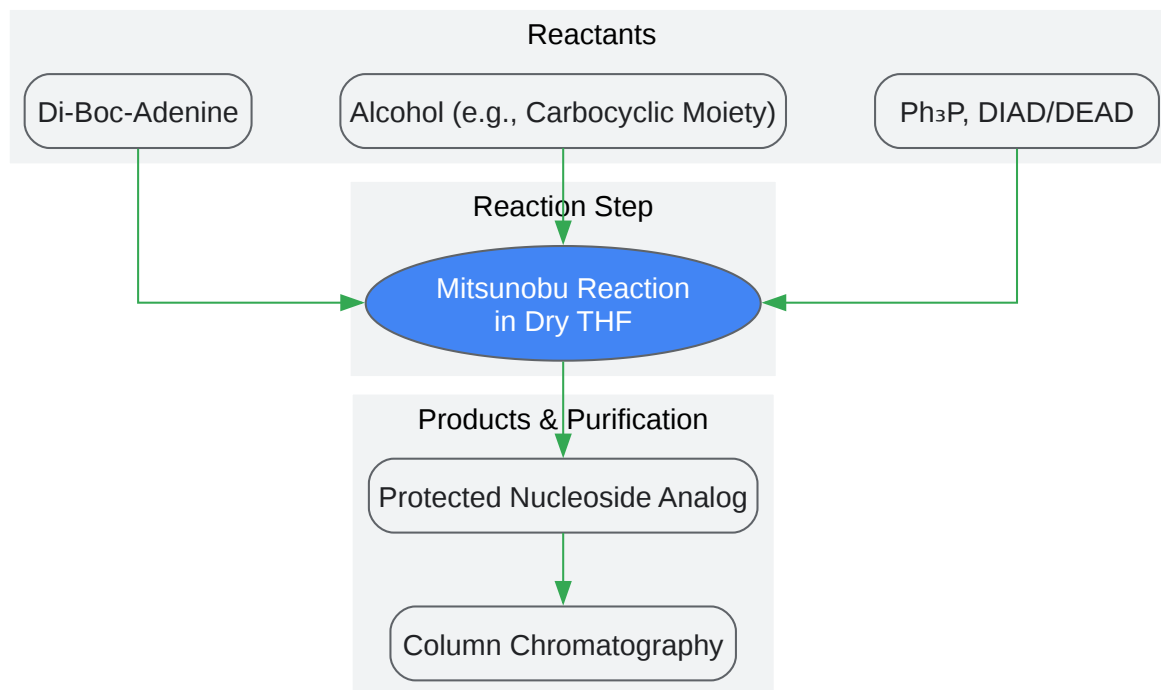
- Allow the reaction to warm to room temperature and stir for 1-2 hours.^[4]
- Monitor the deprotection by TLC until the starting material is fully consumed.
- Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous NaHCO_3 solution.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the deprotected product.

Applications in Drug Development and Research

The primary application of di-Boc-adenine is as a key building block in the synthesis of modified nucleosides, particularly through the Mitsunobu reaction.^{[2][5]} The enhanced solubility of the protected adenine allows for efficient coupling with various alcohols, including those on carbocyclic or sugar moieties, to form nucleoside analogs.^{[2][5]} These analogs are instrumental in the development of antiviral and anticancer agents, as they can act as chain terminators or inhibitors of enzymes involved in nucleic acid synthesis.

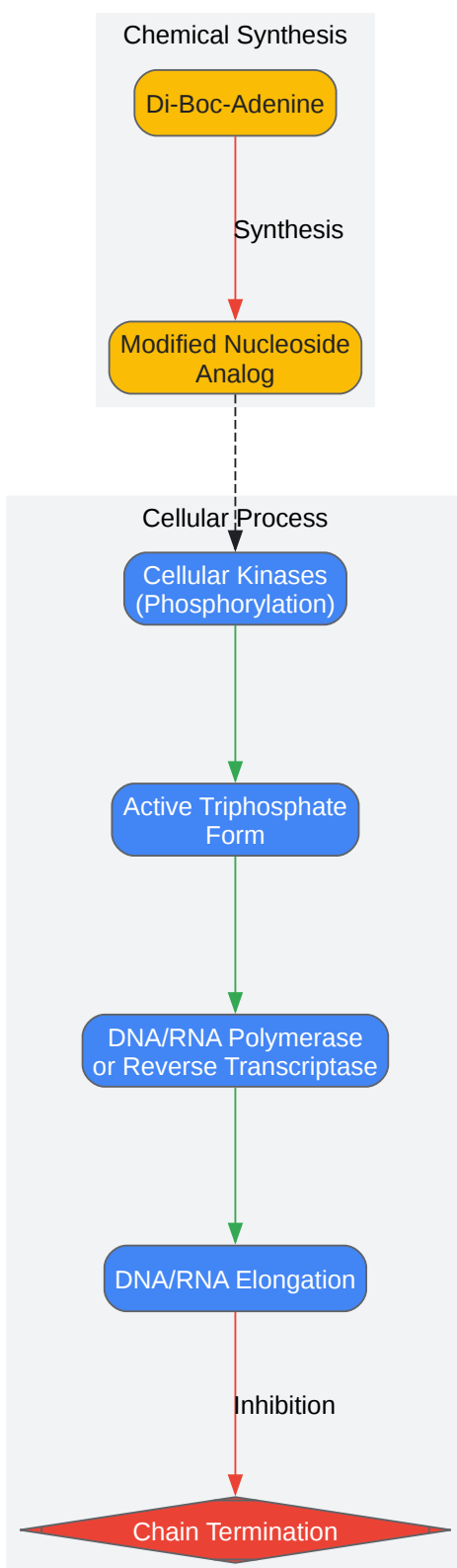
Visualizations

The following diagrams illustrate the experimental workflow for the use of di-Boc-adenine in a Mitsunobu reaction and a conceptual representation of how a resulting nucleoside analog might function in a biological context.



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Workflow for Mitsunobu coupling using Di-Boc-Adenine.



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